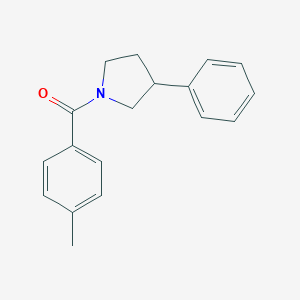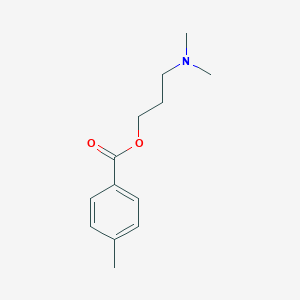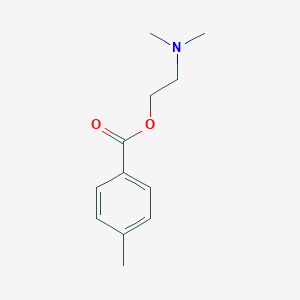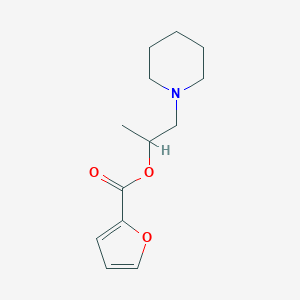
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been shown to have potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Scientific Research Applications
1-Methyl-2-(1-piperidinyl)ethyl 2-furoate has been studied extensively for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have potential as a novel antipsychotic agent. In pharmacology, it has been investigated for its potential as a selective dopamine D2 receptor antagonist. In biochemistry, it has been studied for its potential as a modulator of neurotransmitter release.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate is not fully understood. However, it is believed to act as a selective dopamine D2 receptor antagonist, which may contribute to its potential as an antipsychotic agent. It may also modulate neurotransmitter release through its effects on the presynaptic membrane.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease locomotor activity and induce catalepsy, which are characteristic effects of dopamine D2 receptor antagonists. It has also been shown to modulate neurotransmitter release in the brain, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate in lab experiments is its high yield and purity, which makes it suitable for a range of applications. However, one limitation is its potential toxicity, which may require careful handling and disposal.
Future Directions
There are several potential future directions for research on 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate. One area of interest is its potential as a therapeutic agent for psychiatric disorders, such as schizophrenia. Another area of interest is its potential as a modulator of neurotransmitter release, which may have applications in the treatment of neurological disorders, such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-Methyl-2-(1-piperidinyl)ethyl 2-furoate involves the reaction of 1-methyl-2-(1-piperidinyl)ethanol with furoic acid. The reaction is carried out in the presence of a catalyst, typically sulfuric acid or phosphoric acid. The product is obtained in high yield and purity through a series of purification steps, including recrystallization and chromatography.
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
1-piperidin-1-ylpropan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C13H19NO3/c1-11(10-14-7-3-2-4-8-14)17-13(15)12-6-5-9-16-12/h5-6,9,11H,2-4,7-8,10H2,1H3 |
InChI Key |
OOUFPFZCDKGJHH-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











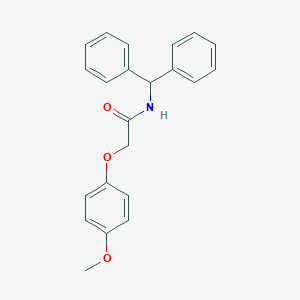
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)
